molecular formula C8H13ClN2O B1413411 3-Isoxazol-5-ylpiperidine hydrochloride CAS No. 2109145-26-6

3-Isoxazol-5-ylpiperidine hydrochloride

Cat. No.: B1413411
CAS No.: 2109145-26-6
M. Wt: 188.65 g/mol
InChI Key: SZANEXWCYNZDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The isoxazole ring has one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole compounds often involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .

Scientific Research Applications

Green Synthesis and Anticancer Properties

A study by Badiger et al. (2022) explored the green synthesis of isoxazole derivatives and evaluated their anticancer properties. 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives were synthesized using an eco-friendly protocol and showed excellent anticancer activity against lung cancer A549 cells. This indicates the potential of isoxazole derivatives in the development of novel anticancer drugs (Badiger, Khatavi, & Kamanna, 2022).

Biological Properties and Synthesis

Isoxazole derivatives, including those related to 3-Isoxazol-5-ylpiperidine hydrochloride, exhibit significant biological properties like antibacterial, anti-inflammatory, and antifungal activities, as found in the study by Kiyani and Mosallanezhad (2018). This study highlights the development of eco-friendly methods for synthesizing these compounds (Kiyani & Mosallanezhad, 2018).

Electrochemical Behavior

The electrochemical behavior of isoxazole derivatives was studied by Kashima et al. (1978). They discovered the alternating transposition of substituents on isoxazoles, contributing to an understanding of their electrochemical properties, which is crucial for developing novel applications (Kashima, Arai, Imada, & Tsuda, 1978).

Antimicrobial Activity

The antimicrobial activity of isoxazole derivatives was investigated by Banpurkar et al. (2018). They synthesized isoxazole derivatives and tested their antibacterial and antifungal activities, finding significant activity against Staphylococcus aureus and Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus is on developing eco-friendly synthetic strategies and alternate metal-free synthetic routes . The potential application of these synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising area of future research .

Properties

IUPAC Name

5-piperidin-3-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZANEXWCYNZDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isoxazol-5-ylpiperidine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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